1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Overview
Description
1-(2-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives.
Spirocyclization: The spiro linkage is formed by reacting the indoline derivative with a thiazolidine-2,4-dione derivative under basic conditions.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers.
Scientific Research Applications
1-(2-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(2-Chlorobenzyl)-3’-(4-methoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide
- 1-(2-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione
Uniqueness: 1-(2-Chlorobenzyl)-3’-(4-ethoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is unique due to its specific substitution pattern and the presence of both ethoxy and chlorobenzyl groups. These structural features can influence its reactivity and biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-2-33-19-13-11-18(12-14-19)28-23(29)16-34(31,32)25(28)20-8-4-6-10-22(20)27(24(25)30)15-17-7-3-5-9-21(17)26/h3-14H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHWCABZIWIOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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